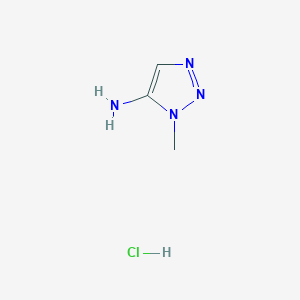

3-Methyltriazol-4-amine;hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methyltriazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4.ClH/c1-7-3(4)2-5-6-7;/h2H,4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCJCSVUIDGQSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860176-00-7 | |

| Record name | 1-methyl-1H-1,2,3-triazol-5-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Chemical Research:

Optimized Synthesis and Characterization: A primary focus should be the development and reporting of a high-yield, scalable, and regioselective synthesis for 3-Methyltriazol-4-amine, followed by its conversion to the hydrochloride salt. This should be accompanied by a thorough characterization using modern analytical techniques, including single-crystal X-ray crystallography and a complete suite of spectroscopic methods (NMR, IR, MS).

Physicochemical Property Determination: A systematic study to determine the key physicochemical properties of the hydrochloride salt, such as its aqueous solubility, pKa, and partition coefficient, would provide essential data for assessing its suitability for various applications, particularly in drug development.

Exploration of Biological and Pharmacological Potential:

Broad-Spectrum Biological Screening: Leveraging the known bioactivities of the 1,2,4-triazole (B32235) core, 3-Methyltriazol-4-amine;hydrochloride should be subjected to broad-spectrum biological screening. This could include assays for antimicrobial (antibacterial and antifungal), antiviral, anticancer, and anti-inflammatory activities. eurekaselect.comfrontiersin.org

Enzyme Inhibition Studies: Many triazole-containing drugs function by inhibiting specific enzymes. nih.gov Screening this compound against a panel of relevant enzymes, such as cytochrome P450 enzymes or kinases, could uncover specific molecular targets and mechanisms of action.

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The amino group at the 4-position provides a convenient handle for chemical modification. Future research could focus on synthesizing a library of derivatives (e.g., Schiff bases, amides, sulfonamides) and evaluating their biological activities to establish structure-activity relationships. This approach has been successful for other 4-amino-1,2,4-triazole (B31798) derivatives. researchgate.netchemmethod.com

Materials Science and Coordination Chemistry:

Coordination Chemistry: The nitrogen atoms of the triazole ring can act as ligands for metal ions. Investigating the coordination chemistry of 3-Methyltriazol-4-amine with various transition metals could lead to the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic, optical, or catalytic properties. nih.gov

Corrosion Inhibition: 1,2,4-Triazole (B32235) derivatives have been studied as corrosion inhibitors for various metals. Future research could explore the potential of 3-Methyltriazol-4-amine;hydrochloride to protect metal surfaces from corrosion, which would have industrial applications.

Energetic Materials: The high nitrogen content of the triazole ring makes it a component of interest in the field of energetic materials. While this specific compound is unlikely to be a primary explosive, its thermal properties and decomposition behavior could be studied in this context. nih.gov

Advanced Spectroscopic Characterization and Crystal Structure Analysis of 3 Methyltriazol 4 Amine;hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous assignment of proton and carbon frameworks within a molecule. Through the application of one- and two-dimensional NMR experiments, a comprehensive understanding of the connectivity and spatial relationships of atoms in 3-Methyl-1,2,4-triazol-4-amine hydrochloride can be achieved.

The ¹H NMR spectrum of 3-methyl-1,2,4-triazole derivatives provides crucial information about the chemical environment of the protons. For the related compound, 3-methyl-1H-1,2,4-triazole-5-amine, the methyl group protons typically appear as a singlet. ufv.br In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the protons of the amino group and the N-H of the triazole ring are also observable. ufv.br The exact chemical shifts are sensitive to factors such as solvent, concentration, and temperature due to hydrogen bonding. ufv.br

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 3-Methyl-1,2,4-triazole Derivatives

| Nucleus | Functional Group | Chemical Shift (δ) ppm | Solvent |

| ¹H | Methyl (CH₃) | ~2.13 | DMSO-d₆ |

| ¹H | Amine (NH₂) | 5.8 - 6.3 | DMSO-d₆ |

| ¹H | Ring NH | 8.0 - 8.7 | DMSO-d₆ |

| ¹³C | Methyl (CH₃) | ~13.4 | DMSO |

| ¹³C | Ring C-CH₃ | ~159.3 | DMSO |

| ¹³C | Ring C-NH₂ | ~172.5 | DMSO |

| Note: Data is for the related compound 3-methyl-1H-1,2,4-triazole-5-amine and its derivatives and may vary for the hydrochloride salt. |

Two-dimensional (2D) NMR techniques are powerful for elucidating complex molecular structures by revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms, providing a definitive assignment of which protons are bonded to which carbons.

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. This helps to establish the connectivity of proton-bearing fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space correlations between protons that are in close proximity, providing valuable information about the three-dimensional structure and stereochemistry of the molecule.

Infrared (IR) Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-methyl-1H-1,2,4-triazole-5-amine shows characteristic absorption bands. ufv.br The N-H stretching vibrations of the amino group and the triazole ring typically appear in the region of 3100-3500 cm⁻¹. ufv.brijcrt.org The C=N stretching vibrations within the triazole ring are observed in the 1600-1680 cm⁻¹ range. ufv.br The presence of the methyl group is confirmed by C-H stretching vibrations around 2880 cm⁻¹. ufv.br The specific frequencies can be influenced by hydrogen bonding and the protonation state of the molecule.

Table 2: Key IR Absorption Bands for 3-Methyl-1,2,4-triazole Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | Amine (NH₂) & Ring NH | 3100 - 3500 |

| C-H Stretch | Methyl (CH₃) | ~2881 |

| C=N Stretch | Triazole Ring | 1629 - 1666 |

| Note: Data is for the related compound 3-methyl-1H-1,2,4-triazole-5-amine and may vary for the hydrochloride salt. |

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Qualitative and Quantitative Research

Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within a molecule. The unsubstituted 1,2,4-triazole (B32235) ring exhibits a weak absorption at around 205 nm. ijsr.net The position and intensity of the absorption maxima are sensitive to the nature and position of substituents on the triazole ring, as well as the solvent used. For instance, the presence of a chromophoric C=S group in mercapto-1,2,4-triazoles leads to absorption bands at higher wavelengths, typically in the 252-256 nm and 288-298 nm range. ijsr.net While specific UV-Vis data for 3-Methyl-1,2,4-triazol-4-amine hydrochloride is not detailed in the available literature, it is expected to exhibit absorptions corresponding to π → π* and n → π* transitions within the triazole ring system.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of the elemental composition of a molecule, thereby confirming its molecular formula. While specific HRMS data for 3-Methyl-1,2,4-triazol-4-amine hydrochloride was not found, this technique is routinely applied to novel triazole derivatives to confirm their identity. ufv.br For example, HRMS analysis of newly synthesized benzimidazole-1,2,4-triazole hybrids has been used to confirm their calculated molecular formulas with high accuracy. ufv.br

Single Crystal X-ray Diffraction Analysis of 3-Methyl-1,2,4-triazol-4-amine hydrochloride and Analogues

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of 3-Methyl-1,2,4-triazol-4-amine hydrochloride is not available in the surveyed literature, studies on analogous compounds provide valuable insights into the expected structural features.

For instance, the crystal structure of 3-methyl-1H-1,2,4-triazole-5-amine acetate (B1210297) reveals a monoclinic crystal system with the space group P21/n. ufv.br The crystal packing is stabilized by hydrogen bonds between the triazole ring, the acetate ion, and the acetic acid molecule. ufv.br X-ray diffraction studies on other substituted 1,2,4-triazoles have also elucidated their crystal systems, space groups, and the nature of their intermolecular interactions, which often involve N-H···N and N-H···S hydrogen bonds, as well as π–π stacking interactions. rsc.orgmdpi.com

Table 3: Representative Crystallographic Data for a Substituted 1,2,4-Triazole Analogue

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.7677 (5) |

| b (Å) | 7.7233 (8) |

| c (Å) | 12.7269 (12) |

| α (°) | 84.104 (8) |

| β (°) | 77.719 (8) |

| γ (°) | 73.358 (9) |

| Volume (ų) | 530.23 (9) |

| Z | 2 |

| Note: Data for 4-[(4-Hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione. rsc.org |

Determination of Molecular Conformation and Tautomeric Forms

The molecular structure of 3-Methyltriazol-4-amine;hydrochloride is founded on the 1,2,4-triazole ring, a five-membered aromatic heterocycle that is characteristically planar. Attached to this ring are a methyl group at the C3 position and an amino group at the N4 position.

A crucial aspect of 1,2,4-triazole chemistry is the phenomenon of prototropic tautomerism, where a proton can migrate between different nitrogen atoms of the ring or exocyclic groups. researchgate.net For the parent compound, 4-amino-4H-1,2,4-triazole, the 4H-tautomer is known to be the most stable form. researchgate.net The formation of the hydrochloride salt involves the addition of a proton, which typically occurs at the most basic site of the molecule. In this case, protonation of the exocyclic amino group to form a cationic ammonium (B1175870) center (-NH₃⁺) is the anticipated outcome, resulting in an ionic compound with enhanced crystallinity.

The definitive determination of the dominant tautomer and the precise molecular conformation in the solid state would be achieved through single-crystal X-ray diffraction. Spectroscopic methods, particularly ¹H and ¹³C Nuclear Magnetic Resonance (NMR), are invaluable for characterizing the structure. ufv.brufv.br These experimental approaches are often complemented by quantum-chemical calculations, such as Density Functional Theory (DFT), which can predict the relative stabilities of different tautomers and conformers, and simulate spectra for comparison with experimental data. researchgate.net

Table 1: Predicted Spectroscopic and Structural Features for Analysis

| Parameter | Expected Observation | Technique for Determination |

| Triazole Ring Geometry | Essentially planar sp² hybridized atoms. | Single-Crystal X-ray Diffraction |

| Protonation Site | Exocyclic N4-amino group (forming -NH₃⁺). | X-ray Diffraction, Solid-State NMR |

| Dominant Tautomer | 4H-tautomer with a protonated exocyclic amino group. | X-ray Diffraction, Computational Modeling |

| Conformation | Planar ring with methyl and ammonium groups oriented to minimize steric hindrance. | X-ray Diffraction |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Weak Interactions) within the Crystal Lattice

The crystal lattice of this compound is expected to be stabilized by a robust network of intermolecular interactions, primarily strong, charge-assisted hydrogen bonds. libretexts.org The protonated amino group (-NH₃⁺) serves as a potent hydrogen bond donor, while the chloride anion (Cl⁻) is the principal hydrogen bond acceptor. libretexts.orgchemguide.co.uk

The most significant interactions anticipated are N-H···Cl hydrogen bonds, which would form the primary framework of the crystal structure. In addition to these, the nitrogen atoms of the triazole ring can also act as hydrogen bond acceptors, leading to the formation of N-H···N interactions that link the cationic components of the structure together. mdpi.com

Table 2: Expected Hydrogen Bond Parameters in the Crystal Lattice of this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Expected D···A Distance (Å) | Expected D-H···A Angle (°) |

| N⁺-H (Ammonium) | H | Cl⁻ | Strong, Charge-Assisted H-Bond | 3.0 - 3.4 | 150 - 180 |

| N⁺-H (Ammonium) | H | N (Triazole) | Strong H-Bond | 2.8 - 3.2 | 140 - 180 |

| C-H (Methyl/Ring) | H | Cl⁻ | Weak H-Bond | 3.4 - 3.8 | 120 - 160 |

| C-H (Methyl/Ring) | H | N (Triazole) | Weak H-Bond | 3.3 - 3.7 | 120 - 160 |

Investigation of Crystal Packing Motifs and Supramolecular Assembly

The directional and specific nature of hydrogen bonds leads to the formation of well-defined, repeating structural patterns known as supramolecular synthons. nih.gov The combination of strong N-H···Cl and N-H···N bonds, along with weaker interactions, directs the assembly of molecules into higher-order architectures such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks.

For example, a common motif could involve the linking of cations and anions via N-H···Cl bonds to form infinite chains. These chains might then be interconnected through N-H···N bonds or weaker C-H···Cl interactions, resulting in a layered or fully three-dimensional structure. In the crystal structures of other heterocyclic salts, cyclic hydrogen-bonding motifs are frequently observed. nih.gov A plausible arrangement could involve a cyclic R₂²(8) motif, where two molecules are linked via a pair of hydrogen bonds to form an eight-membered ring. nih.gov

Computational Chemistry Approaches to 3 Methyltriazol 4 Amine;hydrochloride Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. nih.govscielo.org.mx By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, including geometries, energies, and reactivity indices. dnu.dp.ua For the 3-Methyltriazol-4-amine;hydrochloride system, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can elucidate the distribution of electrons and identify regions susceptible to chemical reactions. nih.govscielo.org.mx

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular reactivity and stability; a smaller gap suggests higher reactivity. numberanalytics.comzsmu.edu.ua For the 3-Methyltriazol-4-amine cation, FMO analysis can predict its reactivity. The HOMO is typically localized over the electron-rich regions, such as the amino group and the triazole ring, while the LUMO is distributed over areas that can accept electron density. researchgate.net This analysis helps in understanding how the molecule will interact with electrophiles and nucleophiles. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Triazole System

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Indicates the region of electron-donating capability. |

| LUMO | -1.20 | Indicates the region of electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.65 | Correlates with chemical reactivity and stability. |

Note: Data are illustrative for a representative triazole derivative calculated using DFT and are not specific experimental values for this compound.

The Molecular Electrostatic Potential (ESP) surface, often mapped onto the molecule's electron density, is a valuable tool for visualizing the charge distribution and predicting non-covalent interactions. uni-muenchen.de It illustrates the electrostatic force a positive test charge would experience at any point on the surface. uni-muenchen.de

In an ESP map, regions of negative potential (typically colored red or yellow) correspond to areas with high electron density, such as lone pairs on nitrogen or oxygen atoms, and are attractive to electrophiles. mdpi.comresearchgate.net Regions of positive potential (colored blue) indicate electron-deficient areas, like hydrogen atoms bonded to electronegative atoms, which are favorable for nucleophilic attack. mdpi.comnih.gov For the protonated 3-Methyltriazol-4-amine cation, the ESP map would show a strong positive potential around the amine and ring protons, while the nitrogen atoms of the triazole ring would still represent localized areas of relative negative potential, influencing hydrogen bonding and other intermolecular interactions. mdpi.comproteopedia.org

Theoretical Studies of Tautomeric Equilibria in Triazole Amine Systems

Prototropic tautomerism is a key characteristic of many heterocyclic systems, including 1,2,4-triazoles. researchgate.net The 3-Methyltriazol-4-amine cation can theoretically exist in different tautomeric forms depending on the position of protons, particularly involving the exocyclic amino group and the ring nitrogen atoms. The relative stability of these tautomers is crucial for understanding the molecule's chemical behavior and its interactions with biological targets. researchgate.net

Quantum chemical calculations, particularly DFT, are highly effective in predicting the relative energies and, therefore, the equilibrium populations of different tautomers in the gas phase and in solution. rsc.orgjcchems.com By calculating the total electronic energy (or Gibbs free energy) of each optimized tautomeric structure, researchers can determine the most stable form. researchgate.net Studies on similar 3-amino-1,2,4-triazole systems have shown that different tautomers can be very close in energy, and their relative stability can be significantly influenced by the solvent environment, which can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM). zsmu.edu.uarsc.org

Molecular Dynamics Simulations for Conformational and Interaction Analysis

While DFT calculations provide static pictures of molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes, molecular flexibility, and intermolecular interactions in a simulated environment (e.g., in a water box). frontiersin.orgacs.org

For this compound, MD simulations can be used to:

Analyze Conformational Preferences: Study the rotation around single bonds and the flexibility of the triazole ring system.

Investigate Solvation: Model how water molecules arrange around the cation and the chloride anion, providing a detailed picture of the hydration shell.

Simulate Interactions: If the molecule is studied in the context of a biological target, such as an enzyme active site, MD simulations can reveal the stability of its binding mode, key intermolecular interactions (like hydrogen bonds), and the energetic contributions of these interactions. nih.govresearchgate.net Such simulations are crucial for understanding structure-activity relationships in drug design. nih.gov

Cheminformatics Applications in Structural Feature Analysis

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds, identifying relationships between chemical structure and physical, chemical, or biological properties. For a class of compounds like substituted triazole amines, cheminformatics tools can be applied to datasets to extract valuable insights.

By compiling data on various 1,2,4-triazole (B32235) derivatives, including 3-Methyltriazol-4-amine, and their measured properties, cheminformatics techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be performed. researchgate.net These studies use molecular descriptors (numerical representations of chemical structure) to build mathematical models that correlate structural features with activities. researchgate.net For instance, a QSAR model could identify that specific substitution patterns on the triazole ring are correlated with a particular biological activity. This information is invaluable for designing new compounds with enhanced properties. nih.gov

Derivatization and Exploration of 3 Methyltriazol 4 Amine;hydrochloride Analogues

Design and Synthesis of Substituted Triazol-4-amine Derivatives

The synthesis of derivatives based on the 3-methyltriazol-4-amine core involves several established and innovative methodologies in heterocyclic chemistry. General strategies for preparing 3-amino-1,2,4-triazoles often proceed through the cyclization of key intermediates like substituted hydrazinecarboximidamide derivatives. jocpr.com These routes allow for the introduction of diversity at various positions of the triazole scaffold. jocpr.com Common precursors for the formation of the 1,2,4-triazole (B32235) ring include thiosemicarbazides, which can be cyclized under basic conditions. researchgate.netwikipedia.org

The primary amine at the 4-position of the triazole ring is a prime site for chemical modification due to its nucleophilic nature. A variety of derivatization techniques can be employed to introduce new functional groups, thereby altering the molecule's properties. chemicalbook.com These methods include acylation, alkylation, and condensation reactions. chemicalbook.comdergipark.org.tr

Acylation involves the replacement of a hydrogen atom on the amine with an acyl group, often using reagents like trifluoroacetic anhydride (B1165640) (TFAA). chemicalbook.com This reaction transforms the primary amine into an amide, which can significantly influence the electronic and steric characteristics of the molecule. Another common derivatization reaction is condensation with carbonyl compounds, such as aldehydes. For instance, 4-amino-1,2,4-triazole (B31798) derivatives readily react with benzaldehydes to form intermediate hemiaminals, which can subsequently dehydrate to yield stable imines, also known as Schiff bases. dergipark.org.tr

The table below summarizes common modifications at the amine nitrogen.

| Reaction Type | Reagent/Reactant Example | Resulting Functional Group |

| Acylation | Trifluoroacetic anhydride (TFAA) | Trifluoroacetamide |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) amine |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |

| Condensation | Benzaldehyde (B42025) | Imine (Schiff Base) |

These modifications are fundamental in tuning the chemical behavior of the parent compound. chemicalbook.com

Introducing substituents directly onto the carbon or nitrogen atoms of the triazole ring is a key strategy for creating structural diversity. This can be achieved either by constructing the ring from appropriately substituted precursors or by post-synthetic modification of the pre-formed triazole core. nih.gov For example, 1,5-disubstituted 3-amino-1,2,4-triazoles can be prepared through various synthetic routes that allow for variation at the N-1 and C-5 positions. jocpr.com

One approach involves the synthesis of 1,2,4-triazole-3-thiols from carboxylic acid hydrazides and isothiocyanates. omicsonline.org The resulting thiol group at the 3-position (or 5-position depending on tautomerism and nomenclature) can then be selectively alkylated, for example with benzyl (B1604629) chlorides, to yield S-substituted derivatives. omicsonline.org This S-alkylation provides a robust method for attaching a wide range of side chains to the triazole core. researchgate.net Furthermore, modern techniques like metal-catalyzed C-H functionalization are emerging as powerful tools for the direct attachment of new groups to the carbon atoms of the triazole ring. rsc.org

The methyl group at the 3-position of the triazole ring, while generally less reactive than the amine group, can also be functionalized. A notable method for this transformation is through metallation followed by reaction with an electrophile. scribd.com Specifically, the methyl group can be deprotonated by a strong base, such as n-butyllithium (n-BuLi), to form a lithiated intermediate. scribd.com This nucleophilic species can then react with various electrophiles. For example, trapping the lithiated intermediate with benzaldehyde results in the formation of a secondary alcohol, effectively converting the methyl group into a 2-hydroxy-2-phenylethyl side chain. scribd.com This demonstrates a viable pathway for elaborating the structure from the methyl position.

Structure-Property Relationships (SPR) Studies on Derivatives (focused on chemical and material properties)

The systematic derivatization of the 3-methyltriazol-4-amine scaffold directly impacts its physicochemical properties, such as thermal stability, melting point, and solubility. jocpr.comomicsonline.org Structure-property relationship (SPR) studies aim to understand how specific structural modifications influence these characteristics.

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal behavior of 1,2,4-triazole derivatives. jocpr.comomicsonline.org Research has shown that even minor structural changes to the core heterocycle can lead to significant variations in thermal stability. jocpr.com For instance, the nature and position of substituents on a phenyl ring attached to a triazole core can alter the decomposition temperature. researchgate.net In one study of fused 1,2,4-triazoles, the thermal stability in air was found to decrease in the order of R-substituent at the phenyl moiety as: 4-Cl > 3,4-Cl2 > H > 3-Cl > 4-CH3. researchgate.net This indicates that electron-withdrawing groups can enhance thermal stability compared to electron-donating groups in certain contexts. researchgate.net

The introduction of functional groups also affects intermolecular interactions, which in turn influences melting points and latent heat of fusion. omicsonline.org A delocalized π-electron system across the molecular structure can contribute to enhanced molecular stability and a higher thermal decomposition temperature. acs.org

The table below illustrates examples of how structural changes can affect material properties.

| Structural Modification | Property Affected | Observation |

| Addition of Cl substituent to a phenyl group | Thermal Stability | Increased decomposition temperature compared to H or CH3 substituent. researchgate.net |

| Conversion of amine to Schiff base | Melting Point | Typically results in a higher melting point due to increased molecular weight and rigidity. |

| Introduction of long alkyl chains via S-alkylation | Solubility | Increased solubility in nonpolar organic solvents. |

| Formation of azo-bridged bis(1,2,4-triazoles) | Molecular Stability | Enhanced thermal decomposition temperature due to extended π-electron delocalization. acs.org |

These relationships are critical for designing new materials with tailored properties for specific applications.

Development of Hybrid Molecules Incorporating the Triazole Amine Scaffold

A prominent strategy in modern chemical synthesis is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophoric or functional scaffolds. ijsr.net The 3-methyltriazol-4-amine structure is an excellent candidate for incorporation into such hybrids due to its versatile synthetic handles. researchgate.net This approach aims to combine the properties of the individual moieties or to create novel functionalities arising from their synergistic interaction.

Hybrid molecules are often designed by linking the triazole amine core to other heterocyclic systems. For example, S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol have been synthesized, creating a molecule that contains both a pyrazole (B372694) and a triazole ring system. researchgate.net Similarly, the synthesis of imidazole-thiazole hybrids demonstrates a strategy where two different five-membered heterocycles are combined in a single structure. ijsr.net These syntheses often involve multi-step reaction sequences where one heterocycle is constructed onto a precursor that already contains the other.

The following table presents examples of hybrid scaffolds that incorporate a 1,2,4-triazole ring.

| Triazole Scaffold | Linked Heterocyclic System | Connecting Linkage |

| 4-Amino-1,2,4-triazole-3-thiol | Pyrazole | Direct C-C bond |

| 1,2,4-Triazole | Thiazole | Thioether or direct bond |

| 1,2,4-Triazole | Imidazole | Various linkers |

| 3-Amino-1,2,4-triazole | Furazan | Direct C-C bond |

The development of these hybrid structures expands the chemical space accessible from the triazole amine core, paving the way for novel materials and compounds with unique properties.

Advanced Applications of 3 Methyltriazol 4 Amine;hydrochloride in Chemical Sciences

Role in Materials Science and Engineering

The inherent properties of the triazole moiety, such as thermal stability, coordination ability with metal ions, and hydrogen bonding capabilities, position 3-Methyltriazol-4-amine;hydrochloride as a significant component in materials science. Its applications range from creating protective coatings to designing sophisticated functional materials.

While direct polymerization of 3-Methyltriazol-4-amine is not widely documented, closely related aminotriazole derivatives have been successfully used to form polymeric films and coatings, primarily for corrosion protection. These studies highlight the potential of the aminotriazole scaffold in surface engineering.

One key method employed is electropolymerization, where a monomer is oxidized at an electrode surface to form an adherent, protective polymer film. Research on compounds structurally similar to 3-Methyltriazol-4-amine demonstrates the formation of insulating and protective coatings on metal surfaces. For instance, the electro-oxidation of 4-amino-3-methyl-1,2,4-triazole-5-thione on a bronze substrate has been shown to produce a homogeneous and protective polymer film. peacta.org Similarly, 3-amino-1,2,4-triazole has been electropolymerized on copper and brass to create films that significantly inhibit corrosion in saline environments. mdpi.comresearchgate.netresearchgate.net

The mechanism involves the electrochemical oxidation of the aminotriazole monomer, leading to the formation of radical species that couple to form a polymer deposit on the electrode surface. mdpi.com The resulting films act as a physical barrier, isolating the metal from corrosive agents. The data below summarizes findings from studies on related aminotriazole compounds, illustrating the effectiveness of such polymer films.

Table 1: Corrosion Inhibition by Electropolymerized Aminotriazole Films

| Monomer | Substrate | Corrosive Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 3-amino-1,2,4-triazole | Copper | 0.5 M NaCl | High | researchgate.net |

| 3-amino-1,2,4-triazole-5-thiol | 60Cu-40Zn Brass | 0.1 M Methanol (synthesis) | Protective film formed | mdpi.com |

| 4-amino-3-methyl-1,2,4-triazole-5-thione | B66 Bronze | 3.5% NaCl | Protective film formed | peacta.org |

These examples strongly suggest that this compound could serve as a valuable monomer for developing similar protective coatings, leveraging the inherent corrosion-inhibiting properties of the triazole ring.

The design of functional materials often relies on molecules that can self-assemble or coordinate in a predictable manner to create structures with specific properties. The nitrogen-rich 1,2,4-triazole (B32235) ring in 3-Methyltriazol-4-amine is an excellent ligand for coordinating with metal ions, making it a prime candidate for constructing Metal-Organic Frameworks (MOFs).

MOFs are crystalline porous materials built from metal ions or clusters linked by organic ligands. They have applications in gas storage, separation, and catalysis. rsc.org Studies have shown that aminotriazoles and their derivatives can be used to synthesize functional MOFs. For example, 3-amino-1,2,4-triazole has been used to construct cobalt-based MOFs, and other functionalized aminotriazoles are key components in MOFs designed for highly efficient carbon dioxide fixation. rsc.orgresearchgate.net The amino group provides an additional functional site within the MOF structure, which can enhance properties like CO2 affinity. rsc.org

Furthermore, MOFs constructed from related ligands, such as 3,5-dimethyl-1,2,4-triazole, have demonstrated significant antibacterial properties, opening avenues for their use in biomedical applications. frontiersin.org

Beyond MOFs, the ability of the triazole ring to adsorb onto metal surfaces makes 3-Methyltriazol-4-amine a potent corrosion inhibitor. This application is a direct form of functional material design, where the molecule itself provides a protective function at a material's surface.

Utility as a Precursor in Complex Organic Synthesis

This compound is a valuable starting material for the synthesis of more complex molecules. The presence of the reactive exocyclic amino group allows for a variety of chemical transformations, enabling the construction of diverse heterocyclic systems. This makes it an important building block in medicinal chemistry and drug discovery, where the 1,2,4-triazole scaffold is a common feature in pharmacologically active compounds. researchgate.netfrontiersin.org

General synthetic strategies for 3-amino-1,2,4-triazoles have been developed, highlighting their role as versatile intermediates. nih.gov The amino group can be readily derivatized to form Schiff bases, amides, and other functional groups, which can then undergo further reactions, including cyclization, to build fused heterocyclic systems. For example, 4-amino-1,2,4-triazoles can react with aldehydes and ketones to form imines, which are precursors to compounds with potential anticonvulsant activity.

The following table presents examples of complex molecules synthesized from aminotriazole precursors.

Table 2: Examples of Syntheses Using Aminotriazole Precursors

| Precursor | Reagent(s) | Product Type | Potential Application | Reference |

|---|---|---|---|---|

| 4-amino-3,5-dimethyl-1,2,4-triazole | Benzaldehydes | Stable Hemiaminals | Synthetic Intermediates | mdpi.com |

| 2-hydrazinopyridine / Isothiocyanate | Visible Light / Photocatalyst | 3-amino- peacta.orgmdpi.commdpi.com-triazolopyridine | Pharmaceutical Scaffolds | acs.org |

| Hydrazinecarboximidamide | Formic Acid Equivalent | 3-amino-1,2,4-triazole derivatives | Medicinal Chemistry | nih.gov |

These synthetic routes demonstrate the utility of the aminotriazole core, such as that in 3-Methyltriazol-4-amine, as a foundational element for accessing a wide range of more complex and functionally diverse molecules.

Chemo-sensing and Analytical Reagent Development

Chemosensors are molecules designed to selectively bind to a specific analyte and produce a detectable signal, such as a change in color or fluorescence. researchgate.net The 1,2,4-triazole ring, with its multiple nitrogen atoms, is an effective metal-coordinating unit and can be incorporated into chemosensor design. nanobioletters.com The lone pair electrons on the nitrogen atoms can interact with metal ions, and this interaction can be transduced into an optical or electrochemical signal. researchgate.net

Research into triazole-based chemosensors has shown their effectiveness in detecting a variety of analytes, including metal cations and anions. nanobioletters.com A study on a Schiff base derived from the closely related 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol demonstrated its function as a highly selective and sensitive chromogenic reagent for the spectrophotometric determination of copper(II) ions in aqueous media. ajchem-a.com The binding of the copper ion to the triazole derivative induces a distinct color change, allowing for quantitative analysis. ajchem-a.com

Table 3: Performance of a Triazole-Based Chemosensor for Copper(II)

| Chemosensor | Analyte | Detection Method | Key Finding | Reference |

|---|---|---|---|---|

| 4-[(Z)-(4-Methoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol | Copper(II) | Spectrophotometry | Sharp color change upon complex formation | ajchem-a.com |

This example illustrates the potential of modifying the amino group of compounds like 3-Methyltriazol-4-amine to create sophisticated analytical reagents. The inherent coordinating ability of the triazole ring, combined with the synthetic versatility of the amino group, provides a robust platform for developing new chemosensors for environmental and biological monitoring.

Environmental Chemistry and Degradation Studies of Triazole Based Compounds

Understanding the Environmental Fate of Triazole Structures

Triazole-based compounds, a significant class of nitrogen-containing heterocyclic molecules, are widely utilized in agriculture as fungicides and in medicine. nih.govresearchgate.net Their five-membered ring containing three nitrogen atoms is a key feature that contributes to their stability and biological activity. nih.govresearchgate.net The widespread application of triazole fungicides in agriculture can lead to their accumulation in the soil, potentially impacting soil microbiota and crop health. nih.govnih.gov

The environmental fate of these compounds is largely governed by their physicochemical properties, such as water solubility, lipophilicity (logP), and molecular structure, which influence their interaction with soil and water environments. mdpi.com Triazole fungicides are generally characterized by their persistence in both aqueous environments and soil. researchgate.net Due to their chemical stability, they can be transported from agricultural fields through runoff and leaching, potentially contaminating surface and groundwater. researchgate.net

The unique structure of the triazole ring makes it susceptible to various non-covalent interactions, including hydrogen bonding and coordination with metal ions, which can affect its environmental mobility and bioavailability. frontiersin.org The persistence of many triazole fungicides in soil is attributed to their lower mobility and higher sorption to soil particles, often due to their hydrophobic nature. mdpi.comresearchgate.net This persistence necessitates a thorough understanding of their degradation pathways to assess their long-term environmental impact.

Investigation of Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis)

Abiotic degradation processes, including hydrolysis and photolysis, play a role in the transformation of triazole compounds in the environment, although their efficacy can be limited for many of these stable structures.

Hydrolysis: Many triazole fungicides are not susceptible to hydrolysis over a wide range of pH and temperature values. researchgate.net For instance, studies on epoxiconazole (B1671545), tebuconazole (B1682727), and flutriafol (B1673497) have shown long hydrolysis half-lives. researchgate.net In one study, the hydrolysis half-life for epoxiconazole was reported to be 120, 131, and 151 days at pH 4.0, 7.0, and 9.0, respectively, under 25 °C. researchgate.net Similarly, tebuconazole and flutriafol also exhibited significant stability against hydrolysis. researchgate.net This resistance to hydrolysis contributes to their persistence in aquatic systems. Some poly(ester-triazole)s, however, have been shown to undergo hydrolysis under basic or strong acid conditions. rsc.org

Photolysis: Photodegradation can be a more significant pathway for some triazole compounds. However, many triazoles are weakly affected by sunlight. bohrium.com The photolysis half-life can vary considerably depending on the specific compound. For example, the photolysis half-lives of epoxiconazole, tebuconazole, and flutriafol in water were found to be 0.68, 2.35, and 9.30 hours, respectively, indicating that epoxiconazole and tebuconazole are more readily photolyzed. researchgate.net Advanced oxidation processes, such as gamma irradiation, have been shown to effectively degrade triazole pesticides like myclobutanil (B1676884) and penconazole (B33189) in aqueous solutions, suggesting that radical-mediated oxidation can be an effective degradation pathway. bohrium.comnih.gov

| Compound | Condition | pH | Temperature (°C) | Half-life (days) | Reference |

|---|---|---|---|---|---|

| Epoxiconazole | Hydrolysis | 4.0 | 25 | 120 | researchgate.net |

| Epoxiconazole | Hydrolysis | 7.0 | 25 | 131 | researchgate.net |

| Epoxiconazole | Hydrolysis | 9.0 | 25 | 151 | researchgate.net |

| Tebuconazole | Hydrolysis | 4.0 | 25 | 257 | researchgate.net |

| Tebuconazole | Hydrolysis | 7.0 | 25 | 198 | researchgate.net |

| Tebuconazole | Hydrolysis | 9.0 | 25 | 187 | researchgate.net |

| Flutriafol | Hydrolysis | 4.0 | 25 | 204 | researchgate.net |

| Flutriafol | Hydrolysis | 7.0 | 25 | 182 | researchgate.net |

| Flutriafol | Hydrolysis | 9.0 | 25 | 182 | researchgate.net |

| Epoxiconazole | Photolysis | - | - | 0.028 (0.68 hours) | researchgate.net |

| Tebuconazole | Photolysis | - | - | 0.098 (2.35 hours) | researchgate.net |

| Flutriafol | Photolysis | - | - | 0.388 (9.30 hours) | researchgate.net |

Examination of Biotic Degradation Mechanisms (e.g., Microbial Transformation)

Biotic degradation, particularly through microbial transformation, is a crucial mechanism for the breakdown of triazole compounds in the environment. Soil microorganisms can utilize triazole fungicides as a source of carbon and energy, leading to their degradation. nih.govnih.gov

Several bacterial strains have been identified for their ability to degrade triazole fungicides. For example, strains of Klebsiella sp., Pseudomonas sp., and Citrobacter sp. have been isolated from contaminated agricultural soils and have demonstrated the ability to degrade hexaconazole, difenoconazole, and propiconazole. nih.govnih.gov A microbial consortium of these three bacterial isolates achieved significant degradation of these fungicides (85.83% to 96.59%) in a soil-plant system within 45 days. nih.govjmb.or.kr

The rate of microbial degradation can be influenced by several factors, including the concentration of the fungicide, soil type, temperature, and moisture content. mdpi.com In some cases, the degradation of triazole fungicides follows a pattern of an initial rapid phase followed by a slower decline. mdpi.com For instance, the degradation of tebuconazole in a clay-sandy soil showed an initial rapid phase within the first 30 days. mdpi.com However, the degradation of some triazoles, like hexaconazole, has been observed to proceed at similar rates in both sterilized and non-sterilized soils, suggesting a less significant role for microorganisms in its degradation under certain conditions. nih.gov

| Microorganism | Triazole Compound | Degradation Efficiency | Time | Reference |

|---|---|---|---|---|

| Klebsiella sp., Pseudomonas sp., Citrobacter sp. (consortium) | Hexaconazole, Difenoconazole, Propiconazole | 85.83% - 96.59% | 45 days | nih.govjmb.or.kr |

| Sphingobacterium multivorum B-3 | Hexaconazole | 85.6% | 6 days | nih.gov |

| Ensifer sp. B2 | Difenoconazole | up to 85% | 24 hours | nih.gov |

| Lysinibacillus sp. BTKU3 | Difenoconazole | - | 3 days | nih.gov |

| Burkholderia sp. BBK_9 | Propiconazole | - | 4 days | nih.gov |

Analysis of Persistence and Identification of Transformation Products in Environmental Compartments

The persistence of triazole-based compounds in the environment is a significant concern. Many triazole fungicides are known to be persistent in soil, with long half-lives. For example, flutriafol, epoxiconazole, and triadimenol (B1683232) have been shown to be very persistent, with half-lives exceeding two years in some soil types. Propiconazole is moderately persistent, with a half-life of around 200 days under specific laboratory conditions. The persistence is influenced by factors such as soil type, temperature, and moisture. For hexaconazole, persistence was found to be greater in flooded conditions compared to non-flooded conditions. nih.gov

The degradation of triazole compounds leads to the formation of various transformation products. A common metabolite of many triazole fungicides is 1,2,4-triazole (B32235). eurl-pesticides.euacs.org Other significant triazole-derivative metabolites (TDMs) found in food and environmental samples include 1,2,4-triazole alanine (B10760859) (TA), 1,2,4-triazole acetic acid (TAA), and 1,2,4-triazole lactic acid (TLA). eurl-pesticides.eu These transformation products can sometimes be more mobile and persistent than the parent compound. acs.org For instance, 1,2,4-triazole is considered a persistent and mobile transformation product. acs.org

The transformation pathways of triazole fungicides can involve processes such as dehydrochlorination, cyclization, and hydroxylation, leading to the formation of various nitrogenous heterocyclic compounds. nih.gov The identification of these transformation products is crucial for a complete environmental risk assessment, as they may have their own toxicological profiles. nih.gov

| Compound | Soil Type | Half-life (days) | Reference |

|---|---|---|---|

| Epoxiconazole | Red Soil (Jiangxi) | 58.2 - 72.9 | researchgate.net |

| Tebuconazole | Paddy Soil (Taihu Region) | 182 - 365 | researchgate.net |

| Flutriafol | Black Soil (Northeast China) | 102 - 161 | researchgate.net |

| Propiconazole | Sandy Loam/Clay Loam | ~200 | |

| Flutriafol | Sandy Loam/Clay Loam | >730 (>2 years) | |

| Epoxiconazole | Sandy Loam/Clay Loam | >730 (>2 years) | |

| Triadimenol | Sandy Loam/Clay Loam | >730 (>2 years) | |

| Hexaconazole | Red Soil | 270 - 845 | mdpi.com |

| Hexaconazole | Black Soil | 122 - 135 | mdpi.com |

Conclusion and Future Research Directions in 3 Methyltriazol 4 Amine;hydrochloride Chemistry

Summary of Key Academic Research Discoveries

Academic research focusing specifically on 3-Methyltriazol-4-amine;hydrochloride is limited, with a significant portion of the available literature centered on the broader class of 1,2,4-triazole (B32235) derivatives. These studies provide a foundational understanding that can be extrapolated to anticipate the properties and potential of this specific compound. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science due to its diverse biological activities and stable chemical structure. eurekaselect.comnih.gov

Key discoveries in the broader field of 1,2,4-triazoles that are relevant to this compound include various synthetic methodologies. Common routes to the 4-amino-1,2,4-triazole (B31798) core involve the cyclization of hydrazine (B178648) derivatives with carboxylic acids or their equivalents. google.comgoogle.com For instance, a patented process describes the synthesis of 4-amino-1,2,4-(4H)triazole derivatives by reacting hydrazine with a carboxylic acid in the presence of an acidic ion exchange resin, which allows the reaction to proceed under mild conditions with high yield and purity. google.com Specifically, the reaction of glacial acetic acid with hydrazine hydrate (B1144303) can produce 3-methyl-4-amino-1,2,4-triazole. google.com Another established method involves the reaction of hydrazine hydrate with formic acid, followed by heating to distill off water, yielding 4-amino-1,2,4-triazole. google.com The synthesis of related 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones has also been achieved through the cyclization of ester ethoxycarbonyl hydrazones derived from iminoester hydrochlorides. nih.gov These general synthetic strategies are foundational for the preparation of the 3-methyl substituted analogue and its subsequent conversion to the hydrochloride salt.

The biological potential of the 1,2,4-triazole nucleus is perhaps the most extensively researched area. Compounds containing this moiety have demonstrated a wide array of pharmacological activities, including antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties. eurekaselect.comfrontiersin.org This broad spectrum of activity is attributed to the structural features of the triazole ring, which can act as a pharmacophore and engage in various biological interactions. urfu.ru The development of numerous drugs, such as the antifungal agents fluconazole (B54011) and itraconazole, underscores the significance of the 1,2,4-triazole scaffold in medicinal chemistry. eurekaselect.com While specific biological studies on this compound are not prominent, the established bioactivity of its parent structures suggests that it could be a valuable candidate for biological screening.

Identification of Unaddressed Research Questions and Methodological Challenges

Despite the extensive research on 1,2,4-triazoles, several research questions and methodological challenges remain, particularly concerning this compound.

Unaddressed Research Questions:

Definitive Structural Elucidation: There is a lack of published, in-depth structural data, such as single-crystal X-ray diffraction analysis, for this compound. Such a study would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state, including the role of the hydrochloride counter-ion in the crystal lattice.

Comprehensive Spectroscopic Profile: A complete and detailed spectroscopic characterization (including advanced NMR techniques like HSQC, HMBC, and NOESY) of this compound has not been reported. This data is crucial for unambiguous identification and for understanding its electronic and structural properties in solution.

Physicochemical Properties: Fundamental physicochemical properties such as pKa, solubility in various solvents, and logP value have not been experimentally determined for the hydrochloride salt. This data is essential for its potential application in areas like medicinal chemistry.

Biological Activity Profile: There is a significant gap in the knowledge regarding the specific biological activities of this compound. Systematic screening against various biological targets (e.g., enzymes, receptors, microbial strains) is required to identify any potential therapeutic applications.

Thermal Stability and Decomposition Pathway: The thermal stability and decomposition products of this compound have not been investigated. This information is important for safe handling, storage, and for applications in materials science.

Methodological Challenges:

Isomer Separation and Characterization: The synthesis of substituted triazoles can sometimes lead to the formation of different isomers. Developing efficient and scalable chromatographic or crystallization methods to separate 3-Methyltriazol-4-amine from other potential isomers, such as 5-Methyltriazol-4-amine, can be challenging. The unambiguous characterization of these isomers often requires a combination of spectroscopic techniques. nih.gov

Control of Regioselectivity in Synthesis: Achieving high regioselectivity in the synthesis of substituted 1,2,4-triazoles can be a methodological hurdle. The choice of starting materials, catalysts, and reaction conditions is critical to ensure the desired substitution pattern on the triazole ring. isres.org

Analysis in Complex Matrices: The detection and quantification of aminotriazoles in environmental or biological samples can be difficult due to their high polarity and potential for matrix interference. Developing sensitive and robust analytical methods, such as capillary electrophoresis or advanced mass spectrometry techniques, is necessary for such applications. researchgate.net

Computational Modeling and Prediction: While computational toxicology and chemistry can provide insights, accurately predicting the properties and biological activities of specific triazole derivatives requires robust models. The lack of extensive experimental data for this compound limits the validation and refinement of such predictive models. nih.gov

Prospective Avenues for Future Academic Exploration of this compound

The existing gaps in the scientific literature on this compound present numerous opportunities for future academic research. The following avenues of exploration could yield significant contributions to the field of heterocyclic chemistry.

Q & A

Basic: What are the standard synthetic routes for 3-Methyltriazol-4-amine hydrochloride, and how can reaction conditions affect product purity?

Answer:

The compound is typically synthesized via a one-pot reaction starting with 3-methyl-1H-1,2,4-triazol-5-amine, formaldehyde, and methylamine under acidic conditions (e.g., HCl), followed by reflux and precipitation as the dihydrochloride salt . Key variables influencing purity include:

- Temperature control : Excess heat may lead to side reactions (e.g., over-alkylation).

- Acid concentration : Higher HCl concentrations improve protonation of intermediates but may degrade sensitive functional groups.

- Purification : Recrystallization from ethanol/water mixtures is standard to achieve >95% purity. Contaminants like unreacted triazole precursors are monitored via HPLC .

Basic: Which analytical techniques are critical for characterizing the structural integrity of 3-Methyltriazol-4-amine hydrochloride?

Answer:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methylamine integration at δ 2.8–3.2 ppm) and salt formation (broad NH signals) .

- HPLC-PDA : Quantifies purity (>98% required for pharmacological studies) and detects by-products like oxidized triazole derivatives .

- Mass Spectrometry : ESI-MS validates the molecular ion peak at m/z 185.06 (CHClN) .

Advanced: How can researchers optimize the molar ratios of formaldehyde and methylamine in the synthesis of 3-Methyltriazol-4-amine hydrochloride to maximize yield?

Answer:

A factorial design approach is recommended:

- Baseline : 1:1.2:1 ratio (triazole:formaldehyde:methylamine) yields ~65% .

- Optimization : Increasing formaldehyde to 1.5 equivalents reduces unreacted triazole but risks crosslinking. Methylamine excess (>1.3 eq) improves nucleophilic attack but requires pH adjustment to prevent emulsion formation.

- Validation : DOE studies show a 1:1.4:1.2 ratio increases yield to 78% with <5% impurities .

Advanced: What strategies are employed to design and synthesize novel derivatives of 3-Methyltriazol-4-amine hydrochloride for enhanced biological activity?

Answer:

- Structural modifications :

- Biological screening : Derivatives are tested against Staphylococcus aureus (MIC ≤8 µg/mL) and HIV-1 reverse transcriptase (IC ~12 µM) to prioritize lead compounds .

Advanced: How do computational methods like molecular docking elucidate the interaction between 3-Methyltriazol-4-amine hydrochloride derivatives and biological targets?

Answer:

- Target selection : HIV-1 protease (PDB: 1HPV) and bacterial dihydrofolate reductase (PDB: 3FRA) are common targets .

- Docking workflow :

- Ligand preparation : Protonate the triazole ring and optimize geometry with Gaussian08.

- Grid generation : Focus on catalytic sites (e.g., Asp25 for HIV protease).

- Scoring : AutoDock Vina identifies binding affinities (ΔG ≤−8.5 kcal/mol indicates high potency).

- Validation : MD simulations (100 ns) assess complex stability (RMSD <2 Å) .

Advanced: How can researchers resolve contradictions in biological activity data across studies involving 3-Methyltriazol-4-amine derivatives?

Answer:

- Source analysis : Compare assay conditions (e.g., S. aureus strain ATCC 25923 vs. clinical isolates with varying β-lactamase expression) .

- Dose-response curves : Re-evaluate IC values using standardized protocols (CLSI M07-A10) to minimize inter-lab variability.

- Meta-analysis : Pool data from ≥5 independent studies; apply Cochran’s Q-test to identify heterogeneity (p <0.05 indicates significant discrepancies) .

Advanced: What methodologies are used to assess the stability of 3-Methyltriazol-4-amine hydrochloride under varying storage conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.